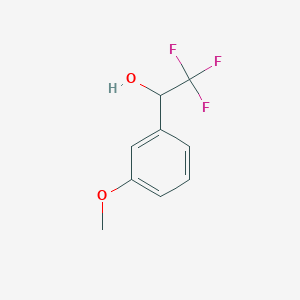

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol

Description

Significance of Organofluorine Compounds in Contemporary Synthetic Methodologies

Organofluorine compounds are organic molecules containing at least one carbon-fluorine (C-F) bond. numberanalytics.comwikipedia.org The C-F bond is the strongest single bond in organic chemistry, with an average bond energy of around 480 kJ/mol. wikipedia.org This inherent strength imparts high thermal and chemical stability to fluorinated molecules. wikipedia.orgnih.gov

The high electronegativity of fluorine, the most electronegative element, significantly influences the properties of the parent molecule. numberanalytics.com Introducing fluorine can alter a molecule's lipophilicity, bioavailability, and metabolic stability, making it a powerful strategy in drug discovery. numberanalytics.com For instance, many top-selling pharmaceuticals contain at least one trifluoromethyl group. nih.gov Beyond pharmaceuticals, organofluorine compounds are integral to agrochemicals, refrigerants, solvents, and advanced polymers like Teflon. wikipedia.orgworktribe.com The development of organofluorine chemistry has also provided valuable reagents for broader organic synthesis, such as the highly acidic trifluoroacetic acid and the excellent leaving group, triflate. wikipedia.org

The Pivotal Role of α-Trifluoromethyl Alcohols as Key Synthetic Intermediates and Chiral Building Blocks in Research

Within the vast family of organofluorine compounds, α-trifluoromethyl alcohols—alcohols with a trifluoromethyl group attached to the same carbon as the hydroxyl group—are of particular interest. These structures serve as crucial synthetic intermediates and are highly sought-after as chiral building blocks. nih.gov

The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries, as the biological activity of a compound is often dependent on its specific three-dimensional arrangement. nih.govabcr.com Methods for the asymmetric synthesis of α-trifluoromethyl alcohols are a significant area of research, aiming to produce these valuable compounds in high yields and with high enantioselectivity. nih.govnih.gov These chiral alcohols are key precursors for a wide range of more complex molecules, including other chiral alcohols, ethers, and amines. nih.govnih.gov The trifluoromethyl group in these building blocks can enhance the biological activity and improve the properties of the final products. acs.org

Overview of Current Research Trajectories for 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol and Analogous Structures

This compound is a specific α-trifluoromethyl alcohol that combines the influential trifluoromethyl group with a methoxy-substituted aromatic ring. Research on this compound and its structural analogs focuses on their synthesis and potential applications as specialized building blocks.

The primary route to synthesizing this alcohol involves the reduction of the corresponding ketone, 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone. uni.lu Asymmetric reduction methods are of particular interest to access enantiomerically pure forms of the alcohol, which are valuable for chiral synthesis.

Research on analogous benzylic alcohols containing a trifluoromethyl group has explored their reactivity under acidic conditions, where they can be converted into α-(trifluoromethyl)styrenes and subsequently dimerized to form indane structures. acs.org This highlights their utility as precursors to other complex fluorinated molecules. The development of novel methods for the deoxytrifluoromethylation of alcohols further expands the synthetic possibilities, allowing for the direct conversion of the hydroxyl group to a trifluoromethyl group, a transformation that is highly valuable in medicinal chemistry. nih.gov

The physical and chemical properties of these alcohols are influenced by the position of the substituent on the aromatic ring. While detailed research findings on the 3-methoxy isomer are specific, data for analogous structures provide a comparative context.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-7-4-2-3-6(5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQAXPSRNKBTNOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90385232 | |

| Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128816-77-3 | |

| Record name | 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90385232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Applications of 2,2,2 Trifluoro 1 3 Methoxyphenyl Ethanol As a Versatile Synthetic Building Block

Precursor for the Synthesis of Diverse Complex Fluorinated Organic Molecules

2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol serves as a valuable starting material for the creation of a wide array of complex organic molecules containing fluorine. Its unique structure, featuring a trifluoromethyl group and a hydroxyl group on the same carbon, allows for a variety of chemical transformations.

Derivatization to Trifluoromethyl Ethers

The conversion of alcohols to trifluoromethyl ethers is a significant transformation in medicinal chemistry, as the trifluoromethoxy group can enhance a drug's metabolic stability and lipophilicity. chemrevlett.comnih.gov this compound, as an α-trifluoromethyl alcohol, can be a substrate for direct O-trifluoromethylation. chemrevlett.com

One approach involves the use of hypervalent iodine reagents as a source of the trifluoromethyl group. chemrevlett.comnih.gov For example, treating an alcohol with a hypervalent iodine compound can yield the corresponding trifluoromethyl ether. nih.gov Another method utilizes a silver-based catalyst system with a trifluoromethyl source like CF3SiMe3 to convert α-trifluoromethyl (aryl)methanols into their trifluoromethoxy derivatives. chemrevlett.com

Historically, the synthesis of aryl trifluoromethyl ethers involved harsher methods, such as the chlorination of aryl chlorothionoformates followed by fluorination with antimony trifluoride. nih.govresearchgate.net More recent developments have focused on milder and more direct approaches. chemrevlett.comnih.gov

Table 1: Selected Methods for Trifluoromethyl Ether Synthesis

| Reagent/Catalyst System | Substrate Type | Key Features |

|---|---|---|

| Hypervalent iodine reagents | Alcohols, Phenols | Direct trifluoromethylation. nih.gov |

| AgOTf/2-fluoropyridine/KF/selectfluor/CF3SiMe3 | α-Trifluoromethyl (aryl)methanols | Direct O-trifluoromethylation of α-trifluoromethyl alcohols. chemrevlett.com |

| Aryl chlorothionoformates / Cl2 / SbF3/SbCl5 | Phenols | Multi-step classical approach. nih.govresearchgate.net |

| Trifluoromethyl triflate (TFMT) | N-heterocycle N-oxides | Acts as both an activator and a source of the OCF3 group. rsc.org |

Transformations into Trifluoromethylated Carboxylic Acids and Heterocyclic Compounds

The trifluoromethyl group can be transformed into a carboxylic acid group through hydrolysis under strongly acidic conditions. For instance, trifluoromethylated triarylphosphines have been converted to their corresponding carboxylic acids using a mixture of fuming sulfuric acid and boric acid. nih.gov This method offers a synthetic route to carboxylic acids from stable trifluoromethyl precursors. nih.gov

Furthermore, trifluoromethylated building blocks are instrumental in the synthesis of various heterocyclic compounds. Trifluoromethyl-containing pyrazoles, 1,5-benzodiazepines, and 1,5-benzothiazepines have been synthesized from appropriate precursors. researchgate.net The reactivity of the trifluoromethyl group and adjacent functionalities allows for cyclization reactions to form these important heterocyclic scaffolds. researchgate.net

Synthesis of Trifluoromethylated Amines, α-Amino Acids, and β-Amino Acids

The introduction of a trifluoromethyl group into amines and amino acids is of significant interest in medicinal chemistry. nih.gov this compound can be a precursor to trifluoromethylated imines, which can then be reduced or subjected to other transformations to yield trifluoromethylated amines. The catalytic enantioselective reduction of trifluoromethyl-substituted imines is a common strategy for preparing chiral α-trifluoromethyl amines. nih.gov

The synthesis of trifluoromethylated α-amino acids and β-amino acids often involves the use of trifluoromethylated starting materials. For example, α-trifluoromethyl-β-substituted-β-amino acids can be produced from α-trifluoromethyl-β-substituted-α,β-unsaturated esters. researchgate.net The opening of 2-trifluoromethyl-2-alkoxycarbonyl aziridines with various nucleophiles provides an efficient route to quaternary α-CF3-α-amino acids. researchgate.net Additionally, enantioselective synthesis of β-trifluoromethyl α-amino acids has been achieved through stereoselective hydrogenation. scilit.com

A three-component reaction involving a N-trifluoroethylhydroxylamine derivative, styrenes, and DMSO, driven by photoredox catalysis, can produce β-trifluoromethyl β-amino ketones, which are valuable intermediates for more complex molecules. nih.gov

Table 2: Synthesis of Trifluoromethylated Nitrogen-Containing Compounds

| Target Molecule | Synthetic Strategy | Key Precursors/Reagents |

|---|---|---|

| α-Trifluoromethyl Amines | Catalytic enantioselective reduction of trifluoromethyl imines. nih.gov | Trifluoromethyl-substituted imines, chiral catalysts. |

| α-Trifluoromethyl-β-amino Acids | Reaction of α-trifluoromethyl-α,β-unsaturated esters with hydroxylamine. researchgate.net | α-Trifluoromethyl-α,β-unsaturated esters. |

| Quaternary α-CF3-α-amino Acids | Ring-opening of aziridines. researchgate.net | 2-Trifluoromethyl-2-alkoxycarbonyl aziridines. |

| β-Trifluoromethyl α-Amino Acids | Stereoselective hydrogenation. scilit.com | Trifluoromethylated unsaturated amino acid precursors. |

Formation of Trifluoromethylated Pyrrolidines and Oxazolidines via Rearrangement

Construction of Advanced Molecular Architectures (e.g., Bisindolylmethanes, Indolin-2-ones)

This compound can act as a precursor for electrophilic intermediates that react with nucleophiles like indoles to form complex structures. The reaction of indoles with aldehydes or ketones, often catalyzed by acids, yields bis(indolyl)methanes. researchgate.netnih.govresearchgate.net While not directly using the subject compound, this highlights a relevant reaction class.

Indolin-2-ones (oxindoles) are another important class of heterocyclic compounds. nih.govresearchgate.netmdpi.comgoogle.com The synthesis of 3-substituted indolin-2-ones can be achieved through various methods, including the modification of the 3-position of the indolin-2-one core. nih.gov For example, 3-substituted indolin-2-ones have been designed as tyrosine kinase inhibitors. nih.gov Trifluoroethyl-containing 3,2'-spirooxindole γ-lactams have been synthesized via an organocatalytic cascade reaction of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one with α,β-unsaturated aldehydes. rsc.org This demonstrates the incorporation of trifluoroethyl groups into complex spirocyclic systems.

Role in Chiral Chemistry and Stereoselective Synthesis

The presence of a stereocenter in this compound makes it a valuable chiral building block. Enantiomerically pure trifluoromethylated alcohols are crucial for the synthesis of chiral drugs and other biologically active molecules.

The stereoselective synthesis of trifluoromethyl-substituted alcohols can be achieved through methods like asymmetric reduction of the corresponding ketone. epo.org Once obtained in enantiomerically pure form, these alcohols can be used in a variety of stereoselective transformations. For example, chiral α-trifluoromethyl-β-amino alcohols have been shown to improve the stereoselectivity of addition reactions. researchgate.net

The development of catalytic enantioselective methods for the synthesis of chiral trifluoromethylated amines and amino acids is an active area of research. nih.govnih.gov These methods often rely on the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, the enantioselective isomerization of trifluoromethyl imines using a chiral organic catalyst has been developed to produce optically active trifluoromethylated amines. nih.gov

Utility in Inducing Asymmetry and Enhancing Stereoselectivity in Organic Reactions

The core value of a chiral molecule like this compound in synthesis lies in its ability to control the three-dimensional arrangement of atoms in a new molecule. This process, known as asymmetric synthesis, is fundamental to producing single-enantiomer drugs, as different enantiomers of a drug can have vastly different biological effects.

Once this compound is resolved into its individual (R) and (S) enantiomers, it can be used to introduce a specific chirality into a target molecule. This is often achieved by temporarily incorporating the chiral alcohol into a reactant molecule, where it acts as a "chiral auxiliary." A chiral auxiliary is a stereogenic group that directs the stereochemical outcome of a reaction, after which it can typically be removed and recovered. The steric bulk and electronic nature of the auxiliary's substituents guide incoming reagents to attack a prochiral center from a specific direction, leading to the preferential formation of one diastereomer over another.

While specific documented examples of this compound being used as a removable chiral auxiliary are not prevalent in the literature, its structure is analogous to other alcohols used for this purpose. The principle remains that its chiral framework can be exploited to enhance the stereoselectivity of various organic transformations, such as alkylations, aldol (B89426) reactions, and cyclizations. For instance, in reactions involving the formation of new carbon-carbon bonds, the chiral environment established by the trifluoro-methoxyphenyl-ethanol moiety can effectively shield one face of a reactive intermediate, thereby ensuring high diastereoselectivity.

The trifluoromethyl group itself plays a crucial role. Its strong electron-withdrawing nature can influence the reactivity and geometry of nearby functional groups, further enhancing stereochemical control during reactions. This makes chiral trifluoromethyl alcohols potent tools for chemists aiming to construct stereochemically complex and well-defined molecules.

Application as Enantiopure Intermediates for Complex Pharmaceutical and Agrochemical Targets

The most significant application of chiral trifluoromethyl alcohols like this compound is as enantiopure building blocks for the synthesis of complex, high-value molecules, particularly pharmaceuticals. In this role, the chiral alcohol is not a temporary addition but becomes a permanent part of the final molecule's core structure. The synthesis of many modern drugs relies on the availability of such chiral intermediates to ensure the final product is a single, therapeutically active enantiomer.

A prominent example that highlights the importance of this class of compounds is the synthesis of the drug Aprepitant , a neurokinin-1 (NK-1) receptor antagonist used to prevent chemotherapy-induced nausea and vomiting. A key step in the industrial synthesis of Aprepitant is the asymmetric reduction of a ketone to produce the chiral alcohol (R)-[3,5-bis(trifluoromethyl)phenyl]ethanol. This chiral alcohol is a close structural analog of this compound and serves as a critical intermediate that introduces the necessary stereocenter into the final drug molecule.

Similarly, (R)-1-[3-(Trifluoromethyl)phenyl]ethanol is a key chiral building block for synthesizing neuroprotective compounds. The established success and synthetic routes involving these related chiral alcohols underscore the value of this compound as a key intermediate for analogous targets. It is recognized as a crucial precursor for pharmacologically active compounds, including other potential NK-1 receptor antagonists and various central nervous system (CNS) agents where the trifluoromethylphenyl ethanol (B145695) scaffold is a known pharmacophore.

The biocatalytic synthesis of these chiral alcohols is often preferred as it can provide high yields and excellent enantiomeric excess (e.e.) under mild conditions. The table below summarizes research findings on the asymmetric synthesis of related chiral trifluoromethyl alcohols, demonstrating the high enantioselectivity achievable for these valuable intermediates.

Interactive Table: Asymmetric Synthesis of Chiral Trifluoromethylated Alcohols

| Precursor Ketone | Biocatalyst / Method | Chiral Alcohol Product | Yield | Enantiomeric Excess (e.e.) | Reference |

| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99% | >99.9% | |

| 3,5-Bis(trifluoromethyl)acetophenone | Leifsonia xyli | (R)-[3,5-Bis(trifluoromethyl)phenyl]ethanol | 91.8% | 99.9% | |

| 2-Bromo-4-fluoro acetophenone (B1666503) | Candida / Baker's Yeast | (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | >90% | >99% | |

| 4,5-Dihydro-4-(4-methoxyphenyl)-6-(trifluoromethyl)-1H-1-benzazepin-2,3-dione | Nocardia salmonicolor | (3R-cis)-1,3,4,5-tetrahydro-3-hydroxy-4-(4-methoxyphenyl)-6-(trifluromethyl)-2H-1-benzazepin-2-one | 96% | 99.8% |

Computational Chemistry Studies on 2,2,2 Trifluoro 1 3 Methoxyphenyl Ethanol and Its Reactions

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a cornerstone of computational chemistry for its balance of accuracy and computational cost.

Providing Mechanistic Insights into Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the potential energy surface of a chemical reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. This provides a detailed, step-by-step understanding of the reaction mechanism. A key reaction for synthesizing chiral alcohols like 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol is the asymmetric reduction of the corresponding prochiral ketone, 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone.

Computational studies on the enantioselective reduction of similar ketones, such as acetophenone (B1666503), catalyzed by chiral catalysts like oxazaborolidines or ruthenium complexes, have provided significant mechanistic insights. researchgate.netnih.gov For instance, a DFT study on the reduction of a ketone with borane (B79455) catalyzed by a B-methoxy-oxazaborolidine derived from (-)-β-pinene elucidated the entire catalytic cycle. nih.gov The study identified the key transition states and determined that the formation of the catalyst-substrate complex is the rate-determining and chirality-limiting step. nih.gov

The calculations revealed that the preferred reaction pathway involves the attack of the borane from a specific face of the ketone, which is dictated by the stereochemistry of the catalyst. The energy barriers for the different possible pathways can be calculated, and the pathway with the lowest energy barrier is the most likely to occur. This allows for a rationalization of the experimentally observed enantioselectivity. researchgate.netnih.gov

A generalized reaction profile for such a catalyzed reduction is presented below, illustrating the energetic landscape of the reaction.

Table 1: Illustrative Reaction Profile Data from a DFT Study of Ketone Reduction

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | Ketone + Catalyst + Borane | 0.0 |

| TS1 | First Transition State | +10.5 |

| Intermediate 1 | Catalyst-Borane Complex | -5.2 |

| TS2 (pro-S) | Transition State for S-enantiomer | +15.8 |

| TS2 (pro-R) | Transition State for R-enantiomer | +18.2 |

| Product Complex | Alcohol-Catalyst Complex | -25.0 |

| Products | Alcohol + Regenerated Catalyst | -20.0 |

This table is a generalized representation based on typical findings in DFT studies of catalytic ketone reduction and does not represent a specific experimental system.

Elucidation of Electronic Structure and Reactivity Profiles

DFT calculations provide a detailed picture of the electronic structure of a molecule, including the distribution of electron density, the energies and shapes of molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). These electronic properties are fundamental to understanding a molecule's reactivity.

For this compound and its precursor ketone, the electronic structure is significantly influenced by the methoxy (B1213986) (-OCH3) and trifluoromethyl (-CF3) groups. The -OCH3 group is an electron-donating group, increasing the electron density on the aromatic ring, particularly at the ortho and para positions. The -CF3 group, in contrast, is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms.

A theoretical study on substituted trifluoroacetophenones using semi-empirical methods, which share principles with DFT, showed that the introduction of fluorine atoms significantly alters the electronic properties and bond lengths compared to their non-fluorinated analogs. ethz.ch DFT studies on bromo-substituted acetophenones have similarly demonstrated that substituents have a profound effect on the HOMO-LUMO gap, which is a key indicator of chemical reactivity. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.

The molecular electrostatic potential map would show regions of negative potential (red) around the oxygen atoms of the methoxy and hydroxyl groups, as well as the fluorine atoms, indicating their nucleophilic character. Regions of positive potential (blue) would be expected around the acidic hydrogen of the hydroxyl group. This information is crucial for predicting how the molecule will interact with other reagents.

Table 2: Calculated Electronic Properties for a Representative Substituted Acetophenone

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.8 D |

This table presents typical values obtained from DFT calculations for a substituted acetophenone and serves as an illustrative example.

Validation of Experimental Findings with Theoretical Models

A key strength of computational chemistry is its ability to validate and explain experimental observations. When a particular enantiomer of an alcohol is predominantly formed in a reaction, DFT calculations can be used to model the transition states leading to both enantiomers. By comparing the calculated activation energies, it is often possible to show that the transition state leading to the major enantiomer is lower in energy, thus providing a theoretical basis for the experimental outcome. researchgate.netnih.gov

For example, in the DFT study of the ruthenium-catalyzed asymmetric transfer hydrogenation of acetophenone, the calculated enantiomeric excess was in good agreement with the experimentally observed value. researchgate.net The study attributed the high enantioselectivity to a stabilizing CH-π interaction between the phenyl group of the ketone and an aromatic substituent on the catalyst in the favored transition state. researchgate.net This level of detail is often inaccessible through experimental methods alone.

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a broader range of computational techniques, including molecular mechanics and molecular dynamics, which can be used to study larger systems and longer timescales than are typically feasible with DFT.

Prediction of Stereoselectivity and Enantiomeric Excess in Asymmetric Reactions

Molecular modeling can be used to build and analyze models of the transition states in asymmetric reactions to predict which stereoisomer will be the major product. By understanding the three-dimensional arrangement of the substrate and catalyst in the transition state, the steric and electronic interactions that favor the formation of one enantiomer over the other can be identified. wikipedia.orguwindsor.ca

In the context of forming this compound via asymmetric reduction, molecular models of the transition state would involve the chiral catalyst, the reducing agent, and the ketone substrate. The models would show how the bulky trifluoromethyl group and the methoxy-substituted phenyl group orient themselves to minimize steric hindrance with the chiral ligands of the catalyst. The model that leads to the lowest energy transition state corresponds to the major enantiomer that will be formed.

The enantiomeric excess (ee) can be predicted from the calculated energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) enantiomers using the following relationship derived from transition state theory:

ee (%) = 100 * (e^(-ΔΔG‡/RT) - 1) / (e^(-ΔΔG‡/RT) + 1)

where R is the gas constant and T is the temperature.

Table 3: Predicted Enantiomeric Excess from Calculated Transition State Energy Differences

| ΔΔG‡ (kcal/mol) | Predicted ee (%) at 298 K |

| 0.5 | 38.8 |

| 1.0 | 66.8 |

| 1.5 | 84.8 |

| 2.0 | 93.8 |

| 3.0 | 99.0 |

This table illustrates how the calculated energy difference between the competing transition states directly correlates with the predicted enantiomeric excess of the reaction.

Future Directions and Emerging Research Areas

Development of Greener and More Sustainable Synthetic Routes to Fluorinated Alcohols

The chemical industry is increasingly shifting towards sustainable practices to minimize environmental impact. chemistryjournals.net This has spurred research into greener synthetic routes for producing fluorinated alcohols, moving away from hazardous reagents and energy-intensive conditions. chemistryjournals.net

Key areas of development include:

Alternative Solvents: The use of environmentally benign solvents like water, ionic liquids, or bio-based solvents such as Cyrene is being explored to replace traditional volatile organic compounds. chemistryjournals.netacs.org Fluorinated alcohols themselves, like 2,2,2-trifluoroethanol (TFE), are also being investigated as recyclable, green solvent options due to their unique properties, such as high ionizing power and strong hydrogen-bond donating ability, which can promote reactions even without a catalyst. researchgate.netresearchgate.net

Biocatalysis: The use of enzymes as natural catalysts offers a highly specific and efficient method for chemical transformations under mild, ambient conditions. chemistryjournals.net Research into enzymes that can facilitate the stereoselective synthesis of chiral trifluoromethylated alcohols is a promising avenue for creating greener pharmaceutical intermediates.

Energy-Efficient Methodologies: Techniques like microwave-assisted synthesis are being employed to drastically reduce reaction times and energy consumption compared to conventional heating methods. chemistryjournals.net Furthermore, electrochemical and photochemical methods that operate at room temperature are gaining traction as sustainable alternatives for generating trifluoromethyl radicals and facilitating cross-coupling reactions. researchgate.netorientjchem.org

| Green Chemistry Approach | Description | Potential Benefits |

| Alternative Solvents | Utilizing water, ionic liquids, or fluorinated alcohols as reaction media. chemistryjournals.netresearchgate.net | Reduced toxicity, lower environmental impact, and potential for unique reactivity. chemistryjournals.net |

| Biocatalysis | Employing enzymes to catalyze reactions. chemistryjournals.net | High specificity, mild reaction conditions, and fewer byproducts. chemistryjournals.net |

| Energy-Efficient Methods | Using microwaves, photoredox catalysis, or electrochemistry. chemistryjournals.netresearchgate.net | Reduced reaction times, lower energy consumption, and milder conditions. chemistryjournals.netresearchgate.net |

Exploration of Novel and Highly Efficient Catalytic Systems

The efficiency and selectivity of synthetic routes to trifluoromethylated alcohols are heavily dependent on the catalytic system employed. Researchers are actively exploring a diverse range of catalysts to overcome the challenges associated with C-CF3 bond formation. rsc.org

Emerging catalytic strategies include:

Transition Metal Catalysis: Transition metals like copper, nickel, and rhodium are at the forefront of developing new trifluoromethylation reactions. rsc.orgacs.org Nickel-catalyzed asymmetric reductive cross-coupling, for example, enables the enantioselective synthesis of α-trifluoromethylated ketones, which are precursors to chiral β-trifluoromethyl alcohols. acs.orgorganic-chemistry.org

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative for synthesizing chiral trifluoromethyl carbinols. acs.orgnih.gov Bifunctional organocatalysts, such as those based on thiourea or pyrrolidinecarboxamide, have been shown to effectively catalyze aldol (B89426) reactions between ketones and trifluoromethyl ketones with high diastereoselectivity and enantioselectivity. acs.orgnih.govresearchgate.net

Photoredox and Electrochemical Catalysis: These methods utilize light or electricity to drive chemical reactions, often under very mild conditions. researchgate.net Visible-light-induced catalysis with iridium or ruthenium complexes can generate trifluoromethyl radicals from stable sources, enabling their addition to a wide range of substrates. orientjchem.org Similarly, electrochemical approaches offer a sustainable way to perform cross-electrophile couplings to access trifluoromethyl-substituted tertiary alcohols. researchgate.net

| Catalytic System | Description | Key Advantages |

| Transition Metal Catalysis | Utilizes catalysts based on metals like copper, nickel, or iridium. rsc.orgorganic-chemistry.org | High efficiency, broad substrate scope, and ability to control stereoselectivity. acs.org |

| Organocatalysis | Employs small, metal-free organic molecules to catalyze reactions. nih.gov | Avoids toxic metal contaminants, often uses milder conditions. acs.orgnih.gov |

| Photoredox/Electrochemical | Uses light or electricity to initiate and drive reactions. researchgate.net | Highly sustainable, operates under mild conditions, enables novel transformations. researchgate.net |

Advanced Mechanistic Investigations Utilizing Integrated Experimental and Computational Approaches

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. Modern research increasingly relies on a synergistic combination of experimental and computational techniques to elucidate complex reaction pathways in trifluoromethylation chemistry.

Experimental Probes: Techniques such as kinetic isotope effect (KIE) studies and radical trapping experiments are used to identify key intermediates and transition states. nih.govresearchgate.net For instance, the use of radical traps like TEMPO can confirm whether a reaction proceeds through a radical-based mechanism. nih.gov Hammett plots can provide evidence for the development of charge in a reaction's rate-determining step. nih.gov

Computational Modeling: Density Functional Theory (DFT) calculations have become an indispensable tool for mapping out potential energy surfaces, predicting reaction barriers, and visualizing transition state geometries. acs.orgnih.gov These computational studies can corroborate experimental findings and provide insights into aspects of the mechanism that are difficult to observe directly, such as the nature of short-lived ion pairs or radical intermediates. nih.gov

By integrating these approaches, researchers can build a comprehensive picture of how a reaction proceeds. For example, combined studies have elucidated the mechanism of OCF3-migration reactions, showing that they can proceed through a heterolytic cleavage of an N–OCF3 bond to form a short-lived ion pair, a pathway supported by both experimental data and computational modeling. nih.gov

Expansion of Synthetic Applications and Derivatization Strategies for Trifluoromethylated Alcohols

The synthetic utility of trifluoromethylated alcohols like 2,2,2-Trifluoro-1-(3-methoxyphenyl)ethanol lies in their potential to be converted into a wide array of other valuable molecules. Research is focused on expanding the toolkit of reactions for their derivatization.

Deoxyfunctionalization: A significant area of research is the direct conversion of the alcohol's hydroxyl group into other functional groups. Recently, a copper metallaphotoredox-mediated method was developed for the direct deoxygenative trifluoromethylation of alcohols, allowing the C-OH bond to be converted into a C-CF3 bond. nih.gov This opens up new pathways for creating molecules with gem-bis(trifluoromethyl) motifs.

Derivatization for Analysis: The hydroxyl group can be modified to facilitate analysis. For instance, derivatization with dansyl chloride can significantly improve the sensitivity of detection for fluorotelomer alcohols in environmental samples using liquid chromatography-mass spectrometry. pku.edu.cnnih.gov

Synthesis of Complex Molecules: Trifluoromethylated alcohols serve as key starting materials for more complex targets. They can be used in multicomponent reactions to construct intricate molecular architectures, such as 3-fluoroalkyl-substituted indoles, in a single step. acs.org The chiral variants of these alcohols are particularly valuable as precursors for enantiomerically pure pharmaceuticals and as chiral auxiliaries in asymmetric synthesis. mdpi.com

The continued development of these derivatization strategies will further solidify the importance of trifluoromethylated alcohols as versatile and indispensable building blocks in modern organic synthesis.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via reduction of its ketone precursor, 2,2,2-trifluoro-1-(3-methoxyphenyl)ethanone, using reducing agents like NaBH₄ or LiAlH₄. Catalytic hydrogenation (e.g., Pd/C, H₂) is also viable. For example, iodine-catalyzed Friedel-Crafts benzylation of structurally similar trifluoroethanol derivatives achieves yields of 65–98% under mild conditions (30–50°C, 12–24 h) .

- Critical Parameters : Solvent polarity (e.g., CHCl₃, ethanol), temperature, and catalyst loading (e.g., 20 mol% iodine) significantly impact yield. Side reactions, such as over-reduction or ether formation, require careful monitoring via TLC or HPLC.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ ≈ -70 to -75 ppm). ¹H NMR identifies methoxy (δ ~3.8 ppm) and hydroxyl protons (δ ~2–5 ppm, broad) .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (C₉H₉F₃O₂; calc. 204.15 g/mol) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>97%) .

Q. What safety protocols are essential for handling this compound in the lab?

- Hazards : Flammable (flash point ~29°C), causes severe eye/skin irritation, and may release toxic fumes upon decomposition .

- Mitigation : Use fume hoods, wear nitrile gloves/lab coats, and store in airtight containers away from oxidizers. Emergency procedures include rinsing exposed skin/eyes for 15+ minutes and using CO₂ fire extinguishers .

Advanced Research Questions

Q. What catalytic systems enable enantioselective synthesis of this compound, and how is chiral purity validated?

- Catalysts : Chiral oxazaborolidines or enzymes (e.g., lipases) can induce asymmetry during ketone reduction. For example, (S)-2,2,2-trifluoro-1-(9-anthryl)ethanol resolves enantiomers via TLC on microcrystalline cellulose plates (ethanol–water 80:20, ΔRf = 0.17) .

- Validation : Polarimetry ([α]D) and chiral HPLC (e.g., Chiralpak AD-H column) quantify enantiomeric excess (ee >98%) .

Q. How does this compound participate in tandem C–C bond formation and oxidation reactions?

- Mechanistic Insight : In MIL-100(Sc,Fe)-catalyzed reactions, the hydroxyl group undergoes oxidation to a ketone intermediate, which then engages in cross-coupling. For example, N-heterocyclic carbene (NHC)-catalyzed [6+2] annulation with pyrrole aldehydes yields fused oxazolones (55% yield) .

- Optimization : Use Cs₂CO₃ as a base and CHCl₃ as solvent at 30°C. Catalyst selectivity minimizes byproducts (e.g., <10% side products vs. 35% with unselective catalysts) .

Q. What strategies resolve contradictions in spectroscopic data for this compound across studies?

- Case Study : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or trace water. Cross-validate with ¹³C DEPT and HSQC to assign ambiguous peaks .

- Data Harmonization : Compare with structurally analogous compounds (e.g., 2,2,2-trifluoro-1-(pyridin-3-yl)ethanol, δF = -72 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.